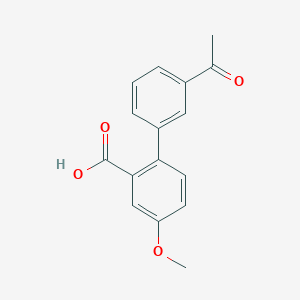

2-(3-Acetylphenyl)-5-methoxybenzoic acid

Description

2-(3-Acetylphenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at position 5 and a 3-acetylphenyl substituent at position 2 of the aromatic ring.

Properties

IUPAC Name |

2-(3-acetylphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(20-2)9-15(14)16(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWOJZAFLGLBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689749 | |

| Record name | 3'-Acetyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-59-4 | |

| Record name | 3'-Acetyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-acetylphenyl with 5-methoxybenzoic acid. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another approach involves the esterification of 3-acetylphenol with 5-methoxybenzoic acid, followed by hydrolysis of the resulting ester to yield the target compound. This method may require the use of a strong acid, such as sulfuric acid, as a catalyst for the esterification step.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetylphenyl)-5-methoxybenzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Reduction: 2-(3-Hydroxyphenyl)-5-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Acetylphenyl)-5-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: It is investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory or analgesic effects.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(3-Acetylphenyl)-5-methoxybenzoic acid, enabling comparisons of substituent effects, synthesis strategies, and physicochemical properties.

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid (7)

- Structure : Features a pyrrole ring substituted with methyl groups at positions 2 and 5, attached to the benzoic acid core.

- Synthesis: Prepared via a Gould-Jacobs reaction using 2-amino-5-methoxybenzoic acid and 2,5-hexanedione in toluene, yielding 63% after HPLC purification .

- 1H NMR Data : The methoxy group resonates at δ 3.85 (s, 3H), while aromatic protons show distinct splitting patterns (δ 7.32–7.16) due to the electron-donating methoxy and electron-withdrawing carboxylic acid groups .

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic Acid

- Structure : Contains a di(methoxycarbonyl)methyl group at position 2.

- Properties : Predicted pKa = 3.56, indicating stronger acidity than typical benzoic acids (pKa ~ 4.2), likely due to the electron-withdrawing ester groups .

- Comparison : The dual ester groups may reduce solubility in aqueous media compared to the acetylphenyl substituent, which has a single carbonyl moiety.

2-(1-Naphthoyl)-5-methoxybenzoic Acid

- Synthesis : Formed in <10% yield via Grignard reactions involving 4-methoxy-phthalic anhydride and 1-naphthylmagnesium bromide .

- Key Difference : The bulky naphthoyl group likely sterically hinders reactivity compared to the smaller 3-acetylphenyl group. Low synthesis yield highlights challenges in preparing aromatic ketone derivatives .

3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

- Structure : A dicarboxylic acid derivative with a carboxyphenyl group at position 3.

- Comparison : The additional carboxylic acid group enhances hydrophilicity and metal-chelating capacity, contrasting with the acetyl group’s hydrophobic and hydrogen-bond-accepting nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.